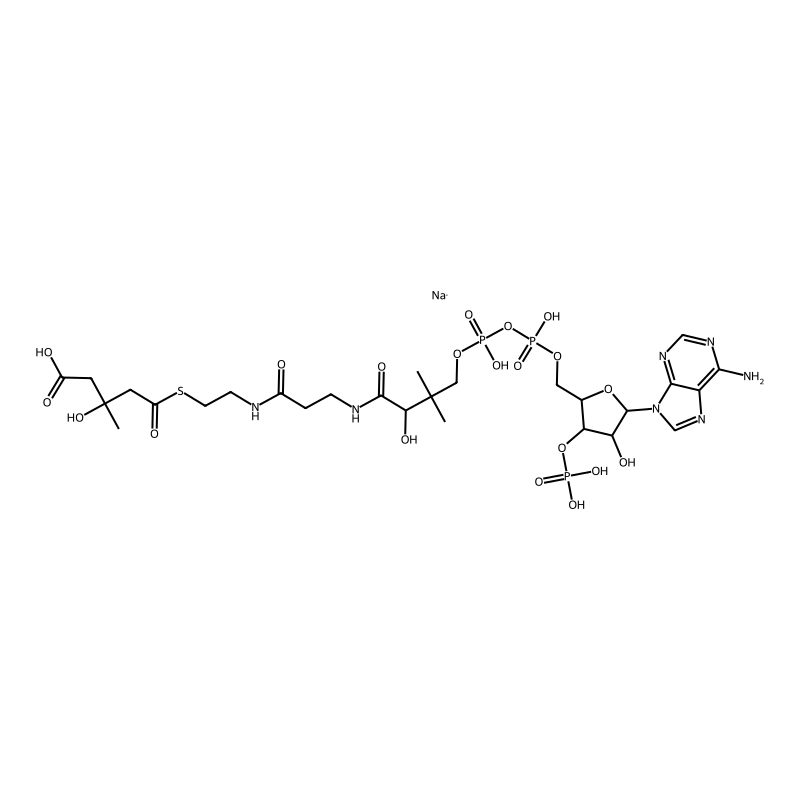

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Substrate for studying enzyme activity:

- HMG-CoA reductase: HMG-CoA serves as a critical substrate for studying the activity and specificity of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase) []. This enzyme catalyzes a vital step in cholesterol biosynthesis, making HMG-CoA a valuable tool for understanding cholesterol regulation and the mechanisms of statin drugs, which target HMG-CoA reductase to lower cholesterol levels [].

Investigating metabolic pathways:

- Terpene and ketone body biosynthesis: HMG-CoA is an intermediate metabolite in the biosynthesis of terpenes, a diverse group of natural products with various applications in medicine, fragrances, and flavors []. Additionally, HMG-CoA plays a role in the production of ketone bodies, which serve as an alternative energy source for the body during periods of fasting or starvation []. Studying HMG-CoA metabolism helps researchers understand these essential pathways and their potential therapeutic implications.

Comparison of reactive acyl-CoA species:

- AcylCoA profiling: HMG-CoA can be used to compare the acylomes (profiles of acyl-CoA molecules) of different cell types or under various conditions []. This allows researchers to investigate changes in cellular metabolism and identify potential biomarkers for disease diagnosis or treatment monitoring.

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt, commonly referred to as DL-3-hydroxy-3-methylglutaryl-CoA sodium salt, is a significant biochemical compound that serves as an intermediate in the biosynthesis of various biomolecules. It is primarily involved in the mevalonate pathway, which is crucial for the synthesis of cholesterol, steroid hormones, and other essential biomolecules. The compound has a molecular formula of and a molecular weight of approximately 955.62 g/mol. It typically appears as a white to off-white powder and is soluble in water, forming a clear solution at a concentration of 5% .

- Hydrolysis: It can be hydrolyzed to yield acetoacetyl-CoA and acetyl-CoA, which are essential for fatty acid synthesis and energy production.

- Reduction: This compound can be reduced to form mevalonate, a precursor in cholesterol biosynthesis.

- Condensation: It may also condense with other substrates to form larger molecules involved in lipid metabolism .

The biological activity of DL-3-hydroxy-3-methylglutaryl coenzyme A sodium salt is primarily linked to its role in lipid metabolism. It acts as a substrate for the enzyme HMG-CoA reductase, which catalyzes the rate-limiting step in cholesterol biosynthesis. Inhibition of this enzyme by statins leads to decreased levels of cholesterol in the bloodstream, which is beneficial for cardiovascular health. Additionally, this compound has been studied for its effects on cellular signaling pathways, particularly those involving mTORC1 regulation, which is important for cell growth and metabolism .

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt can be synthesized through various methods:

- Enzymatic Synthesis: Using specific enzymes like HMG-CoA synthase to catalyze the condensation of acetyl-CoA and acetoacetyl-CoA.

- Chemical Synthesis: This involves multi-step organic synthesis techniques that may include protection-deprotection strategies for functional groups to yield the final product.

- Total Synthesis: Advanced synthetic methods may also be employed to create this compound from simpler organic molecules through a series of reactions .

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt has several applications:

- Pharmaceutical Research: It is extensively used in studies related to cholesterol metabolism and the development of statin drugs.

- Biochemical Studies: This compound serves as a standard in biochemical assays for measuring enzyme activity related to lipid metabolism.

- Nutraceuticals: It is also explored for potential benefits in dietary supplements aimed at managing cholesterol levels .

Research has shown that DL-3-hydroxy-3-methylglutaryl coenzyme A sodium salt interacts with various biological molecules:

- HMG-CoA Reductase Inhibitors: It competes with statins at the active site of HMG-CoA reductase, influencing cholesterol synthesis.

- Cell Signaling Pathways: Studies have indicated its role in modulating pathways such as mTORC1, impacting cell growth and proliferation .

- Metabolic Disorders: Investigations into its effects on metabolic syndromes have highlighted its potential therapeutic roles in conditions like type 2 diabetes and obesity .

Several compounds share structural or functional similarities with DL-3-hydroxy-3-methylglutaryl coenzyme A sodium salt:

| Compound Name | Structure Similarity | Primary Use |

|---|---|---|

| 3-Hydroxy-3-methylglutaryl coenzyme A | High | Cholesterol synthesis precursor |

| Mevalonate | Moderate | Intermediate in cholesterol biosynthesis |

| Acetoacetyl-CoA | Moderate | Precursor for fatty acid synthesis |

| Statins (e.g., Atorvastatin) | Low | Cholesterol-lowering drugs |

Uniqueness

DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt is unique due to its specific role as a substrate for HMG-CoA reductase and its direct involvement in the mevalonate pathway, distinguishing it from other similar compounds that may not play such a central role in lipid metabolism or have different regulatory mechanisms.

Acetyl-CoA and Acetoacetyl-CoA Condensation Mechanism

The formation of HMG-CoA begins with the condensation of two acetyl-CoA molecules into acetoacetyl-CoA, catalyzed by β-ketothiolase (acetyl-CoA acetyltransferase). This Claisen condensation reaction involves the nucleophilic attack of the enolate form of one acetyl-CoA on the carbonyl carbon of a second acetyl-CoA, forming a carbon-carbon bond [3] [4]. The reaction mechanism relies on two oxyanion holes within the thiolase active site: one stabilizes the enolate intermediate, while the other stabilizes the tetrahedral transition state during C–C bond formation [3].

Subsequently, HMG-CoA synthase catalyzes the addition of a third acetyl-CoA to acetoacetyl-CoA. The enzyme’s catalytic cysteine residue acts as a nucleophile, forming a thioester intermediate with acetyl-CoA before transferring the acetyl group to acetoacetyl-CoA [4]. This step produces the branched-chain intermediate HMG-CoA, which contains a 3-hydroxy-3-methylglutaryl moiety linked to coenzyme A. The reaction is reversible under physiological conditions but favors HMG-CoA synthesis due to substrate availability and cellular compartmentalization [2] [4].

HMG-CoA Synthase Catalytic Function

HMG-CoA synthase (EC 2.3.3.10) operates through a ping-pong mechanism. In the first step, the enzyme’s cysteine residue (Cys89 in bacterial homologs) undergoes acetylation by acetyl-CoA, releasing free coenzyme A. The acetyl-enzyme intermediate then reacts with acetoacetyl-CoA, forming HMG-CoA and regenerating the free enzyme [4] [6]. Structural studies reveal that a conserved catalytic triad—Cys89, Asn316, and His348—orchestrates proton transfers and stabilizes reaction intermediates [3].

Mitochondrial and cytosolic isoforms of HMG-CoA synthase (HMGCS2 and HMGCS1, respectively) exhibit distinct roles:

- HMGCS2: Localized in mitochondria, this isoform drives ketogenesis by condensing acetoacetyl-CoA and acetyl-CoA into HMG-CoA, which is subsequently cleaved by HMG-CoA lyase into acetoacetate [5] [7].

- HMGCS1: Found in the cytosol, this isoform supports cholesterol biosynthesis by producing HMG-CoA for reduction to mevalonate via HMG-CoA reductase [6] [8].

Table 1: Tissue Distribution of HMG-CoA Synthase Isoforms

| Tissue | HMGCS1 (Cytosolic) | HMGCS2 (Mitochondrial) |

|---|---|---|

| Liver | Moderate | High |

| Intestine | High | High |

| Kidney | Moderate | High |

| Testis | High | Moderate |

| Adipose Tissue | Low | Absent |

Data adapted from immunohistochemical studies [5] [6].

Tissue-Specific Variations in HMG-CoA Biosynthesis

HMG-CoA production is compartmentalized and tissue-dependent:

- Liver: Mitochondrial HMGCS2 dominates, enabling ketogenesis during fasting or insulin deficiency. The cytosolic HMGCS1 pathway remains active for basal cholesterol synthesis [5] [7].

- Intestinal Epithelium: Both isoforms are highly expressed, supporting ketone body production during prolonged fasting and local cholesterol synthesis for membrane maintenance [5].

- Steroidogenic Tissues: Leydig cells in testes and theca cells in ovaries express mitochondrial HMGCS2 to generate cholesterol precursors for steroid hormone synthesis, bypassing the need for cytosolic HMGCS1 [5].

In non-hepatic tissues like skeletal muscle, HMGCS1 is absent, restricting HMG-CoA production to mitochondrial ketolysis rather than cholesterol synthesis [6].

Regulatory Control of HMG-CoA Production

Transcriptional Regulation

- Mitochondrial HMGCS2: Induced by peroxisome proliferator-activated receptor α (PPARα) during fasting, which binds to peroxisome proliferator response elements (PPRE) in the HMGCS2 promoter. Glucagon signaling via cAMP and fatty acids synergistically enhances PPARα activity [7]. Insulin suppresses HMGCS2 transcription through FOXO1 inactivation [7].

- Cytosolic HMGCS1: Regulated by sterol regulatory element-binding proteins (SREBPs), which activate transcription under low cholesterol conditions. SREBP-2 preferentially drives HMGCS1 expression in cholesterol-synthesizing tissues like the liver and intestine [8].

Post-Translational Modulation

- Acetylation: Mitochondrial HMGCS2 activity is enhanced by SIRT3-mediated deacetylation during calorie restriction, linking ketogenesis to cellular energy status [5].

- Phosphorylation: Cytosolic HMGCS1 is inhibited by AMP-activated protein kinase (AMPK) during energy stress, diverting acetyl-CoA toward ATP production rather than cholesterol synthesis [8].

Substrate-Level Control

- Acetyl-CoA Availability: Elevated acetyl-CoA pools from β-oxidation or glucose catabolism drive HMG-CoA synthesis. In mitochondria, citrate export to the cytosol partitions acetyl-CoA between ketogenesis and cholesterologenesis [2] [5].

- Feedback Inhibition: Cholesterol suppresses SREBP processing, reducing HMGCS1 transcription. Mevalonate pathway intermediates like farnesyl pyrophosphate inhibit HMG-CoA reductase but do not directly affect HMG-CoA synthase [8].

The mevalonate pathway represents the primary anabolic route for 3-hydroxy-3-methylglutaryl coenzyme A metabolism, occurring predominantly in the cytoplasm and endoplasmic reticulum. This pathway serves as the sole source of cholesterol and isoprenoid compounds in mammalian cells, making it indispensable for cellular function and survival [1] [2].

Role as Cholesterol Precursor

3-Hydroxy-3-methylglutaryl coenzyme A functions as the immediate precursor to mevalonate in the cholesterol biosynthetic pathway through the action of 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme catalyzes the rate-limiting step of cholesterol synthesis, converting 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate using two molecules of nicotinamide adenine dinucleotide phosphate as reducing equivalents [1] [2] [3].

The enzymatic conversion represents the first committed step in cholesterol biosynthesis, as mevalonate is exclusively utilized for sterol and isoprenoid production. The reaction proceeds through a two-step mechanism involving the formation of mevaldyl coenzyme A as an intermediate, followed by its reduction to mevalonate [4]. This process is subject to extensive feedback regulation by both sterol and nonsterol products, ensuring precise control over cholesterol homeostasis [5] [6].

3-Hydroxy-3-methylglutaryl coenzyme A reductase demonstrates remarkable substrate specificity, with the enzyme showing high affinity for the S-enantiomer of the substrate while the R-enantiomer remains catalytically inactive [4]. The enzyme exhibits a tetrameric structure with the active site located at the interface between monomers, allowing for cooperative binding of substrate and cofactor [4].

Connection to Isoprenoid Biosynthesis

The mevalonate pathway generates diverse isoprenoid compounds that serve critical cellular functions beyond cholesterol synthesis. Following the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate, the pathway proceeds through the formation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate, which serve as universal building blocks for isoprenoid synthesis [7] [8].

Farnesyl pyrophosphate, a key intermediate downstream of mevalonate, serves as the precursor for protein prenylation reactions. Farnesyl transferase catalyzes the attachment of farnesyl groups to proteins containing carboxy-terminal CAAX motifs, while geranylgeranyl transferase utilizes geranylgeranyl pyrophosphate for similar modifications [7] [8]. These prenylation reactions are essential for membrane localization and function of numerous proteins, including small GTPases involved in cell signaling [9].

The pathway also produces squalene, which undergoes cyclization to form lanosterol and subsequently cholesterol. This process involves multiple enzymatic steps and represents a major commitment of cellular resources, as cholesterol synthesis requires significant energy investment in the form of adenosine triphosphate and reducing equivalents [10] [11].

Non-Sterol Products Derived from 3-Hydroxy-3-methylglutaryl Coenzyme A

The mevalonate pathway generates numerous essential non-sterol isoprenoids that perform specialized cellular functions. These compounds include dolichol, ubiquinone, heme A, and vitamin K2, each serving distinct biochemical roles that are indispensable for cellular survival and function [7] [8].

Dolichol biosynthesis utilizes farnesyl pyrophosphate as a precursor through the action of cis-prenyltransferase, which catalyzes the sequential addition of isopentenyl pyrophosphate units to generate the characteristic α-saturated polyprenol structure. Dolichol phosphate serves as the lipid carrier for protein glycosylation in the endoplasmic reticulum, facilitating the transfer of oligosaccharide units to asparagine residues in nascent proteins [12] [13].

Ubiquinone synthesis begins with the prenylation of 4-hydroxybenzoate by trans-prenyltransferase, utilizing polyprenyl pyrophosphate derived from the mevalonate pathway. The resulting polyisoprenoid quinone functions as a mobile electron carrier in the mitochondrial respiratory chain, playing crucial roles in oxidative phosphorylation and cellular antioxidant defense [14] [15].

Heme A biosynthesis incorporates farnesyl pyrophosphate through the action of heme A synthase, which catalyzes the attachment of the farnesyl group to heme O to form the final product. This modified heme serves as the prosthetic group for cytochrome c oxidase, the terminal enzyme complex of the electron transport chain [8] [9].

UbiA prenyltransferase domain-containing protein-1 catalyzes the synthesis of vitamin K2 by transferring geranylgeranyl pyrophosphate to menadione, producing menaquinone-4. This vitamin K2 subtype functions in blood coagulation and bone metabolism, demonstrating the diverse physiological roles of mevalonate-derived compounds [8] [14].

Ketogenesis Pathway

The ketogenesis pathway represents an alternative metabolic fate for 3-hydroxy-3-methylglutaryl coenzyme A, occurring exclusively within the mitochondrial matrix. This catabolic process generates ketone bodies that serve as important alternative fuel sources during periods of glucose scarcity or increased energy demand [16] [17].

3-Hydroxy-3-methylglutaryl Coenzyme A Lyase Reaction Mechanisms

3-Hydroxy-3-methylglutaryl coenzyme A lyase catalyzes the cleavage of 3-hydroxy-3-methylglutaryl coenzyme A into acetoacetate and acetyl coenzyme A, representing the final step in ketogenesis. The enzyme demonstrates strict substrate specificity and requires divalent cations, particularly magnesium, for optimal catalytic activity [16] [18].

The catalytic mechanism involves the formation of a ternary complex between the enzyme, substrate, and metal cofactor. Structural studies reveal that the active site is located within a deep cleft formed by the dimeric enzyme structure, with critical residues including arginine-41, histidine-233, and aspartate-42 participating in substrate binding and catalysis [18]. The metal ion coordinates with the substrate carbonyl oxygen and facilitates the nucleophilic attack that leads to carbon-carbon bond cleavage [19].

The reaction proceeds through a stepwise mechanism involving the formation of a carbanion intermediate stabilized by the enzyme-metal complex. The cleavage results in the release of acetyl coenzyme A and the formation of acetoacetate, with the enzyme demonstrating high catalytic efficiency and rapid product release [19] [20].

Multiple isoforms of 3-hydroxy-3-methylglutaryl coenzyme A lyase exist in different cellular compartments, including mitochondrial, peroxisomal, and cytosolic variants. The mitochondrial enzyme is primarily responsible for ketogenesis, while the other isoforms may serve specialized functions in different metabolic contexts [16] [21].

Ketone Body Production and Utilization

The ketogenesis pathway produces three distinct ketone bodies: acetoacetate, β-hydroxybutyrate, and acetone. Following the formation of acetoacetate by 3-hydroxy-3-methylglutaryl coenzyme A lyase, the compound can undergo further metabolism through multiple pathways [17] [22].

β-Hydroxybutyrate dehydrogenase catalyzes the reduction of acetoacetate to β-hydroxybutyrate using nicotinamide adenine dinucleotide as a cofactor. This reaction serves both to store reducing equivalents within the ketone body structure and to generate a more stable compound for transport and utilization by peripheral tissues [17] [20].

Acetone formation occurs through the spontaneous decarboxylation of acetoacetate, particularly under conditions of high ketone body production. While acetone cannot be further metabolized for energy production, it serves as a volatile marker of ketogenic activity and can be eliminated through pulmonary excretion [17] [22].

Ketone body utilization in peripheral tissues involves the reversal of the ketogenic enzymes, with β-hydroxybutyrate dehydrogenase, succinyl coenzyme A:3-oxoacid coenzyme A transferase, and acetoacetyl coenzyme A thiolase working in concert to convert ketone bodies back to acetyl coenzyme A for energy production [17] [23].

The regulation of ketogenesis depends on multiple factors, including substrate availability, hormonal influences, and the metabolic state of the cell. During fasting or low-carbohydrate conditions, increased fatty acid oxidation provides the acetyl coenzyme A necessary for ketone body synthesis, while insulin suppresses the pathway through multiple mechanisms [17] [24].

Integration with Amino Acid Metabolism

3-Hydroxy-3-methylglutaryl coenzyme A serves as a crucial intermediate in amino acid catabolism, particularly in the degradation of branched-chain amino acids. This integration represents an important metabolic connection between protein metabolism and energy production pathways [25] [26].

Leucine Degradation Pathway

Leucine catabolism represents the primary amino acid pathway leading to 3-hydroxy-3-methylglutaryl coenzyme A formation. The degradation of leucine proceeds through a series of enzymatic steps that ultimately generate 3-hydroxy-3-methylglutaryl coenzyme A as a key intermediate [18] [25].

The pathway begins with the transamination of leucine to α-ketoisocaproate, catalyzed by branched-chain aminotransferase. This reversible reaction utilizes α-ketoglutarate as the amino group acceptor, producing glutamate as a coproduct. The enzyme exists in both cytosolic and mitochondrial forms, with the mitochondrial enzyme playing the predominant role in leucine catabolism [25] [27].

Branched-chain α-keto acid dehydrogenase complex catalyzes the oxidative decarboxylation of α-ketoisocaproate to isovaleryl coenzyme A. This multienzyme complex requires multiple cofactors, including thiamine pyrophosphate, lipoic acid, and flavin adenine dinucleotide, and represents the rate-limiting step in leucine catabolism [25] [27].

The subsequent steps involve isovaleryl coenzyme A dehydrogenase, which catalyzes the formation of β-methylcrotonyl coenzyme A, followed by β-methylcrotonyl coenzyme A carboxylase, which produces β-methylglutaconyl coenzyme A. β-Methylglutaconyl coenzyme A hydratase then catalyzes the hydration reaction that yields 3-hydroxy-3-methylglutaryl coenzyme A [25] [28].

The final step utilizes 3-hydroxy-3-methylglutaryl coenzyme A lyase to cleave the substrate into acetoacetate and acetyl coenzyme A, completing the leucine degradation pathway. This reaction is identical to the ketogenic reaction, demonstrating the metabolic convergence of amino acid catabolism and ketone body production [18] [29].

Metabolic Cross-talk with Other Amino Acids

The metabolism of 3-hydroxy-3-methylglutaryl coenzyme A demonstrates significant cross-talk with other amino acid pathways, creating an integrated network of metabolic interactions. Branched-chain amino acids, including isoleucine and valine, share common initial enzymatic steps with leucine catabolism, creating potential competition for enzymatic resources [27] [30].

Isoleucine degradation produces both acetyl coenzyme A and propionyl coenzyme A, with the acetyl coenzyme A potentially contributing to 3-hydroxy-3-methylglutaryl coenzyme A formation through the reverse activity of 3-hydroxy-3-methylglutaryl coenzyme A lyase or through ketogenesis. The propionyl coenzyme A enters gluconeogenesis through the methylmalonyl coenzyme A pathway, demonstrating the metabolic flexibility of branched-chain amino acid catabolism [25] [31].

Valine catabolism yields propionyl coenzyme A as the primary end product, which can be converted to succinyl coenzyme A and enter the tricarboxylic acid cycle. The regulatory mechanisms controlling valine degradation may influence the availability of enzymatic resources for leucine catabolism and subsequent 3-hydroxy-3-methylglutaryl coenzyme A formation [27] [32].

Glutamate metabolism provides the amino group acceptor for branched-chain amino acid transamination, creating a direct metabolic link between nitrogen metabolism and 3-hydroxy-3-methylglutaryl coenzyme A formation. The glutamate-glutamine cycle maintains the amino acid pool necessary for continued branched-chain amino acid catabolism [25] [27].

The integration of amino acid metabolism with 3-hydroxy-3-methylglutaryl coenzyme A pathways demonstrates the metabolic flexibility of cells in utilizing diverse substrates for energy production and biosynthetic processes. This cross-talk allows for adaptive responses to changing nutritional conditions and metabolic demands, ensuring maintenance of cellular homeostasis [30] [33].

Dates

Explore Compound Types